2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol
Description
2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol is a bicyclic organic compound featuring a cyclohexanol backbone substituted with a secondary amine linked to a 1-methylpiperidine moiety. Its structure combines a hydroxyl group (cyclohexanol) and a tertiary amine (piperidine), conferring both hydrophilic and lipophilic properties. This balance makes it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting, where such hybrid structures often modulate receptor binding and blood-brain barrier permeability. The stereochemistry of the cyclohexanol and piperidine substituents is critical to its activity, though specific configurations (e.g., axial vs.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-[(1-methylpiperidin-4-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-14-8-6-10(7-9-14)13-11-4-2-3-5-12(11)15/h10-13,15H,2-9H2,1H3 |
InChI Key |
OAKDXCMEIBKEFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2CCCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methylpiperidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of various substituted cyclohexanol derivatives
Scientific Research Applications
2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several piperazine- and piperidine-containing cyclohexyl derivatives. Below is a detailed comparison with key examples from the literature and patent
Structural and Functional Group Differences
Key Observations:
Complexity: Derivatives like COMPOUND 37 incorporate spirocyclic and fused heterocycles, broadening pharmacological profiles but complicating synthesis.
Pharmacological Implications
- Piperidine vs.
- Hydroxyl Group: The hydroxyl moiety may confer metabolic stability via hydrogen bonding or glucuronidation pathways, unlike the primary amine in Compound 289, which is prone to oxidative deamination.
Analytical Data Comparison
Biological Activity
The compound 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol , also known by its CAS number 1178448-56-0 , is a nitrogen-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C₁₂H₂₄N₂O
- Molecular Weight: 212.33 g/mol
- CAS Number: 1178448-56-0
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O |
| Molecular Weight | 212.33 g/mol |
| CAS Number | 1178448-56-0 |
| Density | Not Available |
| Boiling Point | Not Available |
Pharmacological Profile
Research indicates that 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol exhibits a range of biological activities, particularly in the context of cancer therapy and neurological applications.
- Anticancer Activity : Preliminary studies suggest that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to apoptosis in cancer cells, making it a candidate for further development as an anti-tumor agent .
- Neurological Effects : The piperidine moiety in the structure is associated with various central nervous system (CNS) activities. Compounds containing piperidine rings are often studied for their potential in treating neurodegenerative diseases and psychiatric conditions due to their ability to interact with neurotransmitter systems .
Structure-Activity Relationship (SAR)
The structural components of 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol play a significant role in its biological activity. The presence of the piperidine ring is critical for binding to biological targets, while modifications to the cyclohexanol moiety can enhance potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Piperidine Ring | Enhances CNS activity |
| Cyclohexanol Moiety | Modifications can increase potency |
| Amino Group | Essential for interaction with targets |
Study 1: CDK Inhibition and Cancer Cell Apoptosis
A study published in ResearchGate evaluated various trisubstituted pyrimidines, including derivatives related to 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol , for their ability to inhibit CDK9. Results indicated a significant reduction in cell viability in cancer cell lines, suggesting that modifications to the piperidine structure could enhance anticancer properties .
Study 2: CNS Activity
Another investigation focused on the neuropharmacological effects of piperidine derivatives, showing that compounds similar to 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol exhibited anxiolytic and antidepressant-like effects in animal models. This suggests potential therapeutic uses in mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
